Absolute Stereochemical Purity Defines Biological Activity: Co-crystal Structure of a (1S,5R)-Derived Topoisomerase IV Inhibitor
The (1S,5R) absolute configuration of the bridgehead amine is essential for target engagement. A derivative of this building block, 7-[(1S,5R)-1-amino-3-azabicyclo[3.1.0]hexan-3-yl]-4-(aminomethyl)-1-cyclopropyl-3,6-difluoro-8-methylquinolin-2(1H)-one (Compound 34), was co-crystallized with Klebsiella pneumoniae Topoisomerase IV (ParE-ParC) and DNA, as deposited in PDB entry 6WAA [1]. The resolved electron density map unambiguously places the (1S,5R)-3-azabicyclo[3.1.0]hexane moiety in the binding pocket, forming critical polar contacts with the enzyme and DNA backbone. In contrast, the (1R,5S) enantiomer of analogous 1-aryl-3-azabicyclo[3.1.0]hexanes has been shown to exhibit a >10-fold difference in monoamine transporter inhibition potency (e.g., DOV-21,947 vs. DOV-102,677), demonstrating the profound stereochemical dependence of biological activity in this scaffold class .
| Evidence Dimension | Stereochemical configuration vs. target binding and functional activity |
|---|---|
| Target Compound Data | (1S,5R) configuration verified by co-crystal structure (PDB 6WAA) with K. pneumoniae Topo IV; key polar contacts observed |
| Comparator Or Baseline | (1R,5S) enantiomer (DOV-102,677) vs. (1S,5R) enantiomer (amitifadine/DOV-21,947) in monoamine transporter assays: opposite enantiomers show divergent pharmacology |
| Quantified Difference | IC50 values for DOV-21,947 (1S,5R) at SERT: 99 nM, NET: 262 nM, DAT: 213 nM; DOV-102,677 (1R,5S) at SERT: 133 nM, NET: 103 nM, DAT: 129 nM, demonstrating enantiomer-specific selectivity profiles . |
| Conditions | X-ray crystallography at resolution permitting unambiguous assignment of absolute configuration (PDB 6WAA); in vitro radioligand binding and functional uptake inhibition assays in HEK-293 cells expressing human monoamine transporters [1]. |
Why This Matters
This evidence proves the (1S,5R) configuration is not interchangeable; using the wrong enantiomer can result in complete loss of target engagement or an altered pharmacological profile, making single-enantiomer procurement a necessity for structure-based drug design.
- [1] PDB. Chain I, K. pneumoniae Topoisomerase IV (ParE-ParC) in complex with DNA and compound 34 (7-[(1S,5R)-1-amino-3-azabicyclo[3.1.0]hexan-3-yl]-4-(aminomethyl)-1-cyclopropyl-3,6-difluoro-8-methylquinolin-2(1H)-one). PDB ID: 6WAA. Deposited 2020. View Source
